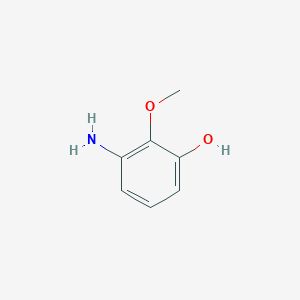

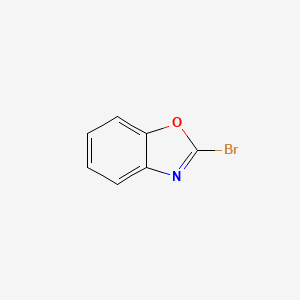

6-Fluoro-1-methylindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Spiro Compounds

The compound is used as a precursor in the synthesis of chiral spiro [indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. These derivatives are synthesized through a zinc-catalyzed enantioselective [3 + 3] annulation process . The resulting chiral spiro compounds exhibit remarkable biological activities and are considered valuable for drug discovery due to their complex structure and rigidity.

Inhibition of Mycobacterium Tuberculosis DNA Gyrase

Schiff bases of indoline-2,3-dione, which include the 6-fluoro-1-methyl variant, have been investigated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase . Some derivatives have shown promising inhibitory activity, which could lead to the development of new anti-tuberculosis drugs.

Reactant for Stereoselective and Regioselective Synthesis

The compound serves as a reactant for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones, as well as for the regioselective preparation of spirocyclic oxindole-butenolides . These reactions are crucial for creating compounds with specific spatial arrangements, which is important for their biological activity.

Biological Potential in Pharmacology

Indole derivatives, including 6-fluoro-1-methylindoline-2,3-dione, are known for their diverse biological activities. They possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmacological research for the development of new therapeutic agents.

Antiviral Activity

Specific indole derivatives have been prepared and reported as antiviral agents. For instance, certain compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the 6-fluoro-1-methyl group could potentially enhance these antiviral properties.

Anti-inflammatory and Analgesic Activities

Compounds containing the indole nucleus, such as 6-fluoro-1-methylindoline-2,3-dione, have been evaluated for their in vivo anti-inflammatory and analgesic activities. They have shown promising results, which could be further explored for the development of new anti-inflammatory and pain-relief medications .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-fluoro-1-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMHRNWVOHIJLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564086 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methylindoline-2,3-dione | |

CAS RN |

134640-74-7 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)